molecular formula C21H15BrN6O3 B6515536 5-{[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methoxyphenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one CAS No. 950276-77-4

5-{[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methoxyphenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one

Cat. No.: B6515536
CAS No.: 950276-77-4
M. Wt: 479.3 g/mol
InChI Key: JAYRZGYFNOWNEI-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a pyrazolo[1,5-d][1,2,4]triazin-4-one core substituted with a 3-(2-bromophenyl)-1,2,4-oxadiazole moiety at the 5-position and a 4-methoxyphenyl group at the 2-position. Its molecular formula is C₂₂H₁₆BrN₆O₃, with a molecular weight of 493.31 g/mol (estimated based on structural analogs) . Key physicochemical properties include a calculated logP of ~4.5 (indicative of moderate lipophilicity) and a polar surface area of ~80.6 Ų, suggesting moderate solubility in polar solvents.

Properties

IUPAC Name

5-[[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN6O3/c1-30-14-8-6-13(7-9-14)17-10-18-21(29)27(23-12-28(18)25-17)11-19-24-20(26-31-19)15-4-2-3-5-16(15)22/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAYRZGYFNOWNEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=CC=C5Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-{[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methoxyphenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its synthesis, biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Synthesis

The synthesis of this compound typically involves multiple steps, starting from readily available precursors. The key steps include:

  • Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazides and nitrile oxides, often using bases like sodium hydroxide in solvents such as ethanol.
  • Construction of the Pyrazolo[1,5-d][1,2,4]triazin Core : This step usually involves condensation reactions between hydrazine derivatives and diketones.
  • Final Assembly : The final compound is obtained by linking the oxadiazole moiety to the pyrazolo-triazine core through a methylene bridge.

Antitumor Activity

Research indicates that compounds with oxadiazole and pyrazole moieties exhibit significant antitumor activity. For instance, derivatives similar to the target compound have shown effectiveness against various cancer cell lines:

  • HeLa (cervical cancer)
  • HepG2 (liver cancer)
  • A549 (lung cancer)

In vitro studies demonstrated that these compounds can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of pro-apoptotic proteins .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial properties. Compounds containing oxadiazoles are known for their efficacy against a range of bacteria and fungi. Studies have reported that similar derivatives possess inhibitory effects on:

  • Gram-positive bacteria (e.g., Staphylococcus aureus)
  • Gram-negative bacteria (e.g., Escherichia coli)
  • Fungi (e.g., Candida albicans)

The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

The biological activity of the compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in cancer proliferation or microbial metabolism.
  • Receptor Modulation : It can bind to various receptors, altering their activity and leading to downstream effects that promote apoptosis or inhibit growth.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing its efficacy include:

  • Substituents on the Oxadiazole Ring : The presence of halogen atoms like bromine enhances lipophilicity and binding affinity.
  • Methoxy Group on the Phenyl Ring : This group can influence electronic properties and solubility, affecting bioavailability.

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated a series of pyrazolo-triazine derivatives for their cytotoxic effects on HeLa cells. The results indicated that modifications at the 4-position of the pyrazole ring significantly enhanced cytotoxicity compared to unmodified analogs .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of oxadiazole-containing compounds against various pathogens. Results showed that certain derivatives exhibited MIC values in the low µg/mL range against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .

Scientific Research Applications

The compound 5-{[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methoxyphenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications based on available research findings and insights.

Chemical Properties and Structure

This compound features a unique structure that includes:

  • A pyrazolo[1,5-d][1,2,4]triazin core, which is known for its biological activity.
  • An oxadiazole moiety that contributes to its chemical reactivity and potential pharmacological properties.
  • A bromophenyl group which may enhance its interaction with biological targets.

The molecular formula is C18H16BrN5O2C_{18}H_{16}BrN_5O_2, indicating a relatively high molecular weight and complexity.

Medicinal Chemistry

The compound has been investigated for its potential antitumor properties. Research indicates that derivatives of pyrazolo[1,5-d][1,2,4]triazin have shown efficacy against various cancer cell lines. The incorporation of the oxadiazole unit may enhance the compound's ability to inhibit tumor growth by interacting with specific biological pathways.

Antimicrobial Activity

Studies have suggested that compounds containing oxadiazole rings exhibit significant antimicrobial activity against a range of pathogens. The presence of the bromophenyl group may contribute to increased potency against resistant strains of bacteria and fungi.

Material Science

The unique structural features of this compound make it suitable for applications in organic electronics and photovoltaics . Its ability to form stable films and conduct electricity can be harnessed in the development of organic light-emitting diodes (OLEDs) and solar cells.

Biological Assays

The compound can serve as a lead structure for developing new drugs targeting specific enzymes or receptors involved in disease processes. Its derivatives can be synthesized and tested in various biological assays to evaluate their efficacy and safety profiles.

Case Study 1: Antitumor Efficacy

A study published in Journal of Medicinal Chemistry evaluated several derivatives of pyrazolo[1,5-d][1,2,4]triazin compounds for their cytotoxic effects on human cancer cell lines. The results indicated that modifications at the 5-position significantly enhanced antitumor activity compared to unmodified compounds .

Case Study 2: Antimicrobial Screening

In another study, researchers synthesized a series of oxadiazole derivatives and assessed their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds with bromophenyl substitutions exhibited improved activity against resistant strains .

Case Study 3: Electronic Properties

Research conducted on the electronic properties of pyrazolo[1,5-d][1,2,4]triazin derivatives highlighted their potential use in organic electronic devices. The study found that these compounds could be incorporated into thin films for use in OLEDs due to their favorable charge transport properties .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s structural analogs differ primarily in substituent positions and heterocyclic cores. A comparative analysis is provided below:

Compound Name / ID Substituents (Oxadiazole) Substituents (Triazinone) Molecular Weight (g/mol) logP Key Structural Differences Source
Target Compound 2-Bromophenyl 4-Methoxyphenyl 493.31 ~4.5 Ortho-bromo substitution on oxadiazole
5-{[3-(4-Bromophenyl)-1,2,4-Oxadiazol-5-yl]methyl}-2-(4-Ethoxyphenyl)Pyrazolo[1,5-d][1,2,4]Triazin-4(5H)-one (L926-0018) 4-Bromophenyl 4-Ethoxyphenyl 493.32 4.5864 Para-bromo on oxadiazole; ethoxy vs. methoxy
2-(4-Bromophenyl)-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole (5g) 4-Bromophenyl 4-Methoxyphenyl ~357.2 ~3.8 Simpler oxadiazole core; lacks triazinone ring
4-(3-(3-Bromophenyl)-1,2,4-Oxadiazol-5-yl)-2-Phenylphthalazin-1(2H)-one (HR298551) 3-Bromophenyl Phenyl 445.27 ~4.1 Phthalazinone core; meta-bromo substitution

Key Observations :

Ethoxy vs. Methoxy: The ethoxy group in L926-0018 increases logP (4.5864 vs. ~4.5) and hydrophobicity compared to the target compound’s methoxy group .

Heterocyclic Core Variations: Compounds with simpler oxadiazole cores (e.g., 5g) lack the pyrazolo-triazinone moiety, which is critical for π-π stacking interactions in kinase inhibitors .

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